[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone
Overview
Description
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole moiety linked to a pyrazole ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole: Starting with o-phenylenediamine and formic acid, benzimidazole is synthesized through a condensation reaction.
Pyrazole Formation: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone.
Linking Benzimidazole and Pyrazole: The benzimidazole and pyrazole rings are linked via a methylene bridge using formaldehyde in the presence of a base.
Piperidine Addition: The final step involves the addition of 2-methylpiperidine to the linked benzimidazole-pyrazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyrazole ring, often using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the piperidine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone is studied for its potential as a ligand in coordination chemistry and catalysis.
Biology
In biological research, this compound is explored for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA, potentially interfering with transcriptional processes. The pyrazole ring can interact with enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their DNA-binding properties.
Pyrazole derivatives: Commonly used as enzyme inhibitors.
Piperidine derivatives: Often used to enhance binding affinity in drug design.
Uniqueness
What sets [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone apart is its unique combination of these three moieties, providing a multifaceted approach to targeting biological systems. This combination allows for a broader range of applications and potentially higher efficacy in its intended uses.
Properties
IUPAC Name |
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-6-4-5-9-23(13)18(24)16-10-14(20-21-16)11-22-12-19-15-7-2-3-8-17(15)22/h2-3,7-8,10,12-13H,4-6,9,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCDWJMUBPMJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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